molecular formula C14H18ClN3O2 B1507198 Deschloroethyl bendamustine CAS No. 1219709-86-0

Deschloroethyl bendamustine

Cat. No.: B1507198
CAS No.: 1219709-86-0
M. Wt: 295.76 g/mol
InChI Key: UMRNCYQXTUODGC-UHFFFAOYSA-N
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Description

Deschloroethyl bendamustine is a chemical compound with the molecular formula C14H18ClN3O2 and a molecular weight of 295.77 . It is a derivative of bendamustine, a chemotherapy drug used in the treatment of certain types of cancer

Preparation Methods

Synthetic Routes and Reaction Conditions: Deschloroethyl bendamustine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-butanoic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Deschloroethyl bendamustine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Substitution reactions involve replacing a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Deschloroethyl bendamustine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: this compound is studied for its potential biological activities, such as its effects on cell growth and apoptosis.

  • Medicine: It is investigated for its potential use in cancer therapy, particularly in combination with other chemotherapy drugs.

  • Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which deschloroethyl bendamustine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to inhibit DNA synthesis and induce apoptosis in cancer cells by targeting enzymes involved in DNA replication and repair. The exact molecular targets and pathways are still under investigation, but the compound's ability to disrupt cellular processes makes it a promising candidate for cancer treatment.

Comparison with Similar Compounds

Deschloroethyl bendamustine is compared with other similar compounds, such as bendamustine , busulfan , and cyclophosphamide . Its distinct properties make it a valuable compound for further research and development.

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Properties

IUPAC Name

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRNCYQXTUODGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219709-86-0
Record name Deschloroethyl bendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219709860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESCHLOROETHYL BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L18YN0130J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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